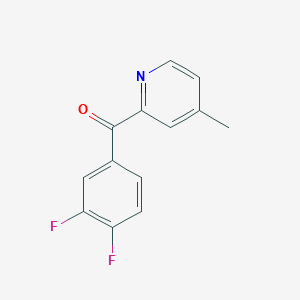

2-(3,4-Difluorobenzoyl)-4-methylpyridine

CAS No.: 1187167-00-5

Cat. No.: VC2998664

Molecular Formula: C13H9F2NO

Molecular Weight: 233.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187167-00-5 |

|---|---|

| Molecular Formula | C13H9F2NO |

| Molecular Weight | 233.21 g/mol |

| IUPAC Name | (3,4-difluorophenyl)-(4-methylpyridin-2-yl)methanone |

| Standard InChI | InChI=1S/C13H9F2NO/c1-8-4-5-16-12(6-8)13(17)9-2-3-10(14)11(15)7-9/h2-7H,1H3 |

| Standard InChI Key | QPGBVDPKDQKGOM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1)C(=O)C2=CC(=C(C=C2)F)F |

| Canonical SMILES | CC1=CC(=NC=C1)C(=O)C2=CC(=C(C=C2)F)F |

Introduction

Chemical Identity and Structural Properties

2-(3,4-Difluorobenzoyl)-4-methylpyridine belongs to the class of heteroaromatic ketones consisting of a 4-methylpyridine ring connected to a 3,4-difluorophenyl group through a carbonyl linkage. The compound's essential identifying information is summarized in Table 1.

Table 1: Identifying Data for 2-(3,4-Difluorobenzoyl)-4-methylpyridine

| Parameter | Value |

|---|---|

| IUPAC Name | (3,4-difluorophenyl)(4-methyl-2-pyridinyl)methanone |

| CAS Number | 1187167-00-5 |

| Molecular Formula | C13H9F2NO |

| Molecular Weight | 233.22 g/mol |

| InChI | 1S/C13H9F2NO/c1-8-4-5-16-12(6-8)13(17)9-2-3-10(14)11(15)7-9/h2-7H,1H3 |

| InChI Key | QPGBVDPKDQKGOM-UHFFFAOYSA-N |

The molecular structure features a 4-methylpyridine ring with the carbonyl group at the 2-position, connecting to a benzene ring with fluorine atoms at positions 3 and 4 . This arrangement creates a molecule with distinct electronic properties due to the electron-withdrawing nature of both the pyridine nitrogen and the fluoro substituents.

Physical and Chemical Properties

Physical Properties

2-(3,4-Difluorobenzoyl)-4-methylpyridine typically exists as a solid at room temperature. Commercial samples are generally available with purity of approximately 97% . The compound possesses characteristics typical of aromatic ketones, including:

-

Limited water solubility

-

Good solubility in common organic solvents (acetone, dichloromethane, etc.)

-

Stability under normal laboratory conditions

Chemical Reactivity

Based on the reactivity of structurally similar compounds, 2-(3,4-Difluorobenzoyl)-4-methylpyridine is expected to undergo several characteristic reactions:

Table 2: Predicted Chemical Reactions of 2-(3,4-Difluorobenzoyl)-4-methylpyridine

| Reaction Type | Reagents | Expected Products | Notes |

|---|---|---|---|

| Reduction | NaBH4 or LiAlH4 | Secondary alcohol derivative | Carbonyl group is reduced |

| Oxidation | KMnO4 | Carboxylic acid derivatives | Oxidation of methyl group |

| Nucleophilic Substitution | Amines, thiols | Substituted derivatives | Replacement of fluorine atoms |

| Hydrolysis | Acid/base conditions | Hydrolyzed products | Breakdown of the compound |

The presence of the carbonyl group makes the compound susceptible to nucleophilic addition reactions, while the fluorine atoms can participate in nucleophilic aromatic substitution under appropriate conditions.

Spectroscopic Characteristics

Mass Spectrometry

The molecular ion peak would be expected at m/z 233, corresponding to the molecular weight of the compound, with fragmentation patterns characteristic of the loss of fluorine atoms and cleavage of the carbonyl linkage.

Applications and Research Significance

Synthetic Intermediates

2-(3,4-Difluorobenzoyl)-4-methylpyridine serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex heterocyclic compounds. The presence of multiple functional groups (carbonyl, pyridine, fluorinated aromatic) allows for selective modifications to create diverse molecular architectures.

Comparative Analysis with Structural Analogs

Understanding the influence of structural variations helps in elucidating structure-activity relationships. Table 3 presents a comparison between 2-(3,4-Difluorobenzoyl)-4-methylpyridine and several structurally related compounds.

Table 3: Comparison of 2-(3,4-Difluorobenzoyl)-4-methylpyridine with Structural Analogs

These structural variations impact the electronic distribution, three-dimensional conformation, and consequently, the chemical reactivity and potential biological activities of these compounds.

Research Directions and Future Perspectives

Current research trends suggest several promising directions for further exploration of 2-(3,4-Difluorobenzoyl)-4-methylpyridine:

-

Structure-activity relationship studies examining the impact of fluorine positioning on biological activity

-

Development of novel synthetic methodologies for selective functionalization

-

Exploration of potential applications in materials science, including liquid crystals and electronic materials

-

Investigation of coordination chemistry with various metal centers

The unique structural features of this compound, particularly the electronic effects imparted by the fluorine substituents and the pyridine nitrogen, position it as an interesting candidate for further research in multiple disciplines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume